molecular formula C12H6Cl3N3O2S B11102893 1-[(2,3,4-trichlorophenyl)sulfonyl]-1H-benzotriazole

1-[(2,3,4-trichlorophenyl)sulfonyl]-1H-benzotriazole

Cat. No.: B11102893
M. Wt: 362.6 g/mol
InChI Key: NDUPJUJSLQFXMC-UHFFFAOYSA-N
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Description

1-[(2,3,4-Trichlorophenyl)sulfonyl]-1H-benzotriazole is a chemical compound known for its unique structure and properties It consists of a benzotriazole ring substituted with a sulfonyl group attached to a 2,3,4-trichlorophenyl moiety

Preparation Methods

The synthesis of 1-[(2,3,4-trichlorophenyl)sulfonyl]-1H-benzotriazole typically involves the reaction of 2,3,4-trichlorophenylsulfonyl chloride with benzotriazole under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations to improve yield and reduce costs. These methods often include the use of automated reactors and continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

1-[(2,3,4-Trichlorophenyl)sulfonyl]-1H-benzotriazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group, depending on the reducing agent used.

    Substitution: The benzotriazole ring can undergo nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group or other substituents on the ring.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[(2,3,4-Trichlorophenyl)sulfonyl]-1H-benzotriazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonyl-containing compounds have shown efficacy.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[(2,3,4-trichlorophenyl)sulfonyl]-1H-benzotriazole involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with various enzymes and proteins, potentially inhibiting their activity. This interaction can lead to the disruption of cellular processes, making the compound useful in therapeutic applications. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with cellular components.

Comparison with Similar Compounds

1-[(2,3,4-Trichlorophenyl)sulfonyl]-1H-benzotriazole can be compared with other similar compounds, such as:

    1-[(2,4,5-Trichlorophenyl)sulfonyl]benzene: This compound has a similar structure but with different substitution patterns on the phenyl ring, leading to variations in its chemical and biological properties.

    1-[(2,4,5-Trichlorophenyl)sulfonyl]pyrrolidine: This compound contains a pyrrolidine ring instead of a benzotriazole ring, resulting in different reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the benzotriazole ring, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C12H6Cl3N3O2S

Molecular Weight

362.6 g/mol

IUPAC Name

1-(2,3,4-trichlorophenyl)sulfonylbenzotriazole

InChI

InChI=1S/C12H6Cl3N3O2S/c13-7-5-6-10(12(15)11(7)14)21(19,20)18-9-4-2-1-3-8(9)16-17-18/h1-6H

InChI Key

NDUPJUJSLQFXMC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=NN2S(=O)(=O)C3=C(C(=C(C=C3)Cl)Cl)Cl

Origin of Product

United States

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